molecular formula C18H12N2O3 B14065179 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid

3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid

Cat. No.: B14065179
M. Wt: 304.3 g/mol
InChI Key: MUYNJHQNWGWLIT-UHFFFAOYSA-N
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Description

3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid is an organic compound that features a benzoic acid core with a phenoxy methyl group and a dicyanoethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy methyl benzoic acid derivative, followed by the introduction of the dicyanoethenyl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron transfer reactions, while the benzoic acid core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxybenzoic acid: Similar structure but lacks the dicyanoethenyl group.

    4-(2,2-Dicyanoethenyl)benzoic acid: Similar structure but lacks the phenoxy methyl group.

Uniqueness

The presence of both the phenoxy methyl group and the dicyanoethenyl group in 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid makes it unique

Properties

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

3-[[4-(2,2-dicyanoethenyl)phenoxy]methyl]benzoic acid

InChI

InChI=1S/C18H12N2O3/c19-10-15(11-20)8-13-4-6-17(7-5-13)23-12-14-2-1-3-16(9-14)18(21)22/h1-9H,12H2,(H,21,22)

InChI Key

MUYNJHQNWGWLIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C(C#N)C#N

Origin of Product

United States

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